1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Overview
Description
“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a chemical compound with the CAS Number: 2375267-77-7 . It is a salt with a molecular weight of 187.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.ClH/c1-11-5-3-8(10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . The density of a related compound, 1-Methyl-3-pyrrolidinol, is 0.921 g/mL at 25 °C .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The non-planarity of the pyrrolidine ring, its contribution to stereochemistry, and the ability to explore pharmacophore space make it a valued scaffold in drug design. This review delves into the bioactive molecules with target selectivity that feature the pyrrolidine ring, discussing synthetic strategies, structural influences on biological activity, and the significance of stereoisomers in drug design (Li Petri et al., 2021).
Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry
Organophosphorus azoles, such as pyrroles, pyrazoles, and imidazoles, are analyzed using multinuclear 1H, 13C, 31P NMR spectroscopy, and quantum chemistry to study their stereochemical structures. This review emphasizes the advantages of using 31P NMR spectroscopy combined with high-level quantum-chemical calculations for exploring the stereochemistry of phosphorylated N-vinylazoles and assessing their Z/E isomerization (Larina, 2023).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to form multiple binding modes with kinases. This review discusses patents that utilize this scaffold for kinase inhibition, covering a wide range of kinase targets. The review highlights the importance of such heterocycles in forming key interactions in the kinase pocket, contributing to potency and selectivity in drug design (Wenglowsky, 2013).
Pyrazolo[1,5-a]pyrimidine in Drug Discovery
Pyrazolo[1,5-a]pyrimidine is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This review presents the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and outlines their significant biological properties, along with structure-activity relationship studies, suggesting potential for further exploration in drug development (Cherukupalli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a pyrazole derivative. Pyrazole derivatives are known to have a broad range of biological activities . They can act on various targets depending on their specific structure and functional groups.
Mode of Action
The mode of action of a specific pyrazole derivative would depend on its target. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Again, this would depend on the specific target and mode of action of the compound. Pyrazole derivatives can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are likely to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrazole derivatives have been reported to have various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism. Additionally, it predominantly induces p53-mediated apoptosis in certain cell lines . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic relevance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal RKO carcinoma cells, the compound has demonstrated cytotoxic properties, leading to cell death through apoptosis . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to stabilize radicals through electron-donating and electron-withdrawing groups further elucidates its mechanism of action . These molecular interactions are critical for understanding its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile at various dosages is vital for its potential use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQLZYCOKJPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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